(3-Amino-2-methylphenyl)boronic acid hydrochloride
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Overview
Description
(3-Amino-2-methylphenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C7H11BClNO2 and a molecular weight of 187.43 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of (3-Amino-2-methylphenyl)boronic acid hydrochloride is the formation of carbon-carbon (C-C) bonds . This compound is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions .
Mode of Action
This compound interacts with its targets by participating in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of C-C bonds . It is used to form these bonds by the reaction with aryl or vinyl halides .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biomolecules, including carbohydrates and glycoproteins .
Cellular Effects
Boronic acids are known to influence cell function in various ways, depending on their specific chemical structure and the nature of their interactions with cellular biomolecules .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under inert gas conditions (e.g., nitrogen or argon) at temperatures between 2-8°C .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis techniques, ensuring high purity and yield. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2-methylphenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronate esters, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
(3-Amino-2-methylphenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(3-Aminomethyl)benzeneboronic acid hydrochloride: Similar in structure but with an additional methyl group on the amino group.
4-Aminophenylboronic acid hydrochloride: Differing in the position of the amino group on the aromatic ring.
2-Aminophenylboronic acid hydrochloride: Similar but with the amino group in the ortho position relative to the boronic acid group.
Uniqueness
(3-Amino-2-methylphenyl)boronic acid hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
(3-amino-2-methylphenyl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,10-11H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEPOTBSDLJYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)N)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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